molecular formula C19H32O B196341 Windaus Ketone CAS No. 55812-80-1

Windaus Ketone

Cat. No.: B196341
CAS No.: 55812-80-1
M. Wt: 276.5 g/mol
InChI Key: VJIOBQLKFJUZJB-IBOOZMTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Windaus Ketone, also known as a Vitamin D (VD) building blocker , is primarily associated with the synthesis of Vitamin D . It is an impurity of Vitamin D2, which is commonly used for the prevention and treatment of Vitamin D deficiency and associated diseases .

Mode of Action

It is known to be involved in the synthesis of vitamin d-active products . It’s worth noting that ketone bodies, in general, have been found to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms .

Biochemical Pathways

This compound is part of the biochemical pathways involved in the synthesis of Vitamin D-active products . Ketone bodies, including this compound, are known to influence energy homeostasis and serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .

Pharmacokinetics

It’s known that ketone bodies, in general, are key contributors to energy metabolism in many mammalian species, including humans, during multiple physiological states .

Result of Action

Ketone bodies, including this compound, are known to provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis .

Action Environment

Environmental factors such as housing conditions and the acidity of drinking water can influence the action of ketone bodies, including this compound . For instance, ketogenic diet-induced alterations in metabolic phenotypes and gut microbes were found to be influenced by these environmental factors .

Safety and Hazards

The safety data sheet for Windaus Ketone should be referred to for detailed information on handling and potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Windaus ketone can be achieved through several methods. One efficient synthesis involves starting from 1β-[®-2-hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane. This compound undergoes a series of reactions to form intermediates suitable for conversion into vitamin-active products . Another method involves the preparation of the 25-hydroxy Windaus–Grundmann ketone from the Inhoffen–Lythgoe diol, which is described as a seven-step process with a 70% overall yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions: Windaus ketone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be used as an intermediate in the synthesis of vitamin D analogues .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include hydroxy compounds, methyl groups, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed: The major products formed from reactions involving this compound include vitamin-active compounds and other sterol derivatives. These products have significant applications in the pharmaceutical and biochemical industries .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Windaus ketone include other sterol derivatives such as cholesterol, sitosterol, and ergosterol . These compounds share structural similarities and are involved in similar biological processes.

Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the synthesis of vitamin D analogues. Its ability to be converted into vitamin-active products distinguishes it from other sterol derivatives .

Properties

IUPAC Name

(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOBQLKFJUZJB-IBOOZMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453987
Record name Windaus Ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55812-80-1
Record name Windaus Ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Windaus Ketone
Reactant of Route 2
Windaus Ketone
Reactant of Route 3
Windaus Ketone
Reactant of Route 4
Windaus Ketone
Reactant of Route 5
Windaus Ketone
Reactant of Route 6
Windaus Ketone
Customer
Q & A

Q1: What is the significance of the Windaus Ketone in Vitamin D chemistry?

A1: The this compound serves as a crucial intermediate in the chemical synthesis and study of Vitamin D analogs. [, ] Its structure, derived from Vitamin D2 (Ergocalciferol), allows for modifications and derivatizations, leading to the creation of novel compounds with potentially altered biological activity. [, ]

Q2: Can you describe an improved method for the synthesis of the this compound from Vitamin D2?

A2: Yes, research highlights an improved method for synthesizing the this compound from Vitamin D2. This method utilizes an oxidative conversion process to transform Vitamin D2 into the desired ketone. [, ] The reaction conditions have been optimized to achieve a higher yield compared to previous methods. []

Q3: Are there any specific chemical modifications that have been explored on the this compound?

A3: One specific modification explored is the regioselective hydroxylation at the C26 position of the this compound. [] This modification is achieved through the use of organoborane reagents, offering control over the site of hydroxylation. This is particularly important for investigating structure-activity relationships in Vitamin D analogs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.